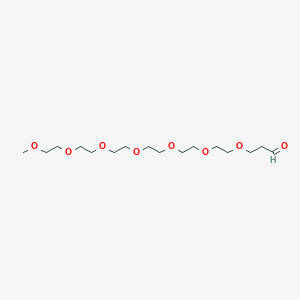

m-PEG7-aldehyde

概要

説明

m-PEG7-aldehyde: is a chemical compound that belongs to the family of polyethylene glycol derivatives. It is a water-soluble compound widely used in various fields, including medical, environmental, and industrial research. The compound contains an aldehyde group, which reacts specifically with hydrazide and aminooxy groups . The modification with polyethylene glycol increases the aqueous solubility of the resulting compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG7-aldehyde typically involves the reaction of polyethylene glycol with an aldehyde-containing reagent. The aldehyde group can be introduced through various chemical reactions, such as oxidation of primary alcohols or reduction of carboxylic acids . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as pyridinium chlorochromate or sodium borohydride .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where polyethylene glycol is reacted with aldehyde-containing reagents under controlled conditions. The process involves purification steps like distillation and crystallization to achieve high purity levels .

化学反応の分析

Reductive Amination with Primary Amines

The aldehyde group undergoes reductive amination with primary amines (e.g., lysine residues or N-termini of proteins), forming a stable secondary amine linkage. This reaction typically involves two steps:

-

Schiff base formation : The aldehyde reacts with the amine to form an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) or similar agents reduce the imine to a stable amine bond .

Key Factors Influencing Reactivity:

-

pH : Optimal conjugation occurs at pH 5.5–7.5 for site-specific N-terminal modification. Higher pH (8–10) promotes multiple lysine modifications .

-

Steric Hindrance : The mPEG chain reduces reaction rates compared to smaller aldehydes but enhances solubility and biocompatibility .

Hydrazone Formation

This compound reacts with hydrazide-functionalized molecules to form hydrazone linkages. This reaction is reversible under acidic conditions, making it useful for pH-sensitive drug delivery .

Reaction Conditions:

-

Hydrazide : Phenylhydrazine or acylhydrazides.

-

Catalyst : Acidic conditions (e.g., pH 4–6).

-

Confirmation : Disappearance of the aldehyde proton signal at 9.68 ppm in .

Nucleophilic Additions

The aldehyde group participates in nucleophilic additions, though steric hindrance from the PEG chain limits reactivity with bulkier nucleophiles .

General Mechanism:

Stability and Reactivity Considerations

-

Solubility : The PEG backbone enhances aqueous solubility, enabling reactions in polar solvents (e.g., water, acetonitrile) .

-

Electrophilicity : The aldehyde’s electrophilicity () is lower than unsaturated aldehydes (e.g., acrolein, ), reducing nonspecific thiol adduction .

-

Storage : Stable at −20°C under inert gas but prone to oxidation over time .

科学的研究の応用

Drug Delivery Systems

m-PEG7-aldehyde plays a crucial role in enhancing the efficacy of drug delivery systems. By conjugating therapeutic agents with this compound, researchers can improve the stability and bioavailability of drugs. This process, known as PEGylation, extends the circulation time of drugs in the bloodstream, thereby enhancing their therapeutic effects.

Case Study:

A study demonstrated that the incorporation of this compound into liposomal formulations significantly improved the pharmacokinetics of anticancer drugs, leading to increased tumor accumulation and reduced systemic toxicity.

Tissue Engineering

In tissue engineering, this compound is utilized for creating three-dimensional matrices that mimic the extracellular matrix. The aldehyde group allows for cross-linking with proteins or peptides, facilitating cell adhesion and proliferation.

Data Table: Applications in Tissue Engineering

Surface Modification

This compound is employed in surface modification techniques to create functional coatings on various substrates. These coatings enhance material properties such as anti-fouling and adhesion promotion.

Case Study:

Research indicated that surfaces modified with this compound exhibited significantly reduced protein adsorption, making them suitable for biomedical applications where biocompatibility is critical.

Bioconjugation

The compound serves as an important reagent in bioconjugation processes. It can label biomolecules like proteins and peptides with other molecules (e.g., fluorescent dyes), facilitating various experimental and diagnostic applications.

Data Table: Bioconjugation Applications

| Biomolecule Type | Conjugation Purpose | Reference |

|---|---|---|

| Proteins | Labeling for imaging and tracking | Biopharma PEG |

| Peptides | Enhancing detection sensitivity in assays | Creative PEG Works |

Chemical Synthesis

In organic chemistry, this compound is used as a reagent for various synthetic reactions. Its reactivity allows for the synthesis of diverse compounds, including pharmaceutical intermediates.

Case Study:

A recent study highlighted the use of this compound in synthesizing novel pharmaceutical compounds through efficient coupling reactions with amines.

作用機序

The mechanism of action of m-PEG7-aldehyde involves its aldehyde group reacting with specific functional groups on target molecules. The aldehyde group forms covalent bonds with hydrazide and aminooxy groups, leading to the formation of stable conjugates . This reactivity is utilized in various applications, such as drug delivery and bioconjugation, where the compound enhances the solubility and stability of the resulting products .

類似化合物との比較

m-PEG-aldehyde: Another polyethylene glycol derivative with an aldehyde group, used for similar applications.

Aldehyde-PEG-acid: Contains both aldehyde and carboxylic acid groups, offering additional reactivity for bioconjugation.

Aldehyde-PEG-amine: Features both aldehyde and amine groups, providing versatility in chemical reactions.

Uniqueness: m-PEG7-aldehyde is unique due to its specific chain length and the presence of an aldehyde group, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and stability .

生物活性

Introduction

m-PEG7-aldehyde, a polyethylene glycol (PEG) derivative, has garnered significant attention in biomedical research due to its unique properties and versatility in drug delivery systems. This compound features a methoxy group at one end and an aldehyde functional group at the other, allowing it to participate in various chemical reactions, particularly in the context of PEGylation. PEGylation enhances the pharmacokinetic and pharmacodynamic profiles of drugs, improving their stability and reducing immunogenicity.

Synthesis and Characterization

The synthesis of this compound typically involves the oxidation of methoxy-PEG (m-PEG) to introduce the aldehyde functionality. The process can be optimized for high yield and purity, as demonstrated in various studies. For instance, methods using triphenylphosphine oxidation have been reported to effectively convert m-PEG to its aldehyde form, with characterization achieved through techniques such as NMR and FT-IR spectroscopy .

Biological Activity

The biological activity of this compound is primarily linked to its role in drug delivery systems and its interaction with biomolecules. Key findings include:

- Enhanced Drug Delivery : this compound can be conjugated to therapeutic agents, enhancing their solubility and circulation time within the bloodstream. This is crucial for improving the efficacy of drugs that are otherwise poorly soluble or rapidly cleared from circulation .

- Site-Specific PEGylation : The aldehyde functionality allows for site-specific conjugation to biomolecules such as proteins and peptides. This specificity is vital for maintaining the biological activity of the conjugated molecules while enhancing their pharmacological properties .

- Biocompatibility : Studies have shown that PEGylated compounds exhibit low toxicity and reduced immunogenicity compared to their non-PEGylated counterparts. This biocompatibility is essential for clinical applications, particularly in therapeutic settings .

- Cell Viability and Proliferation : In vitro studies involving stem cells have demonstrated that this compound-based hydrogels support cell viability and proliferation. For example, live/dead staining assays indicated high cell viability when encapsulated in this compound hydrogels, suggesting its potential for tissue engineering applications .

Case Studies

Several case studies illustrate the application of this compound in drug delivery:

Research Findings

Recent research emphasizes the importance of molecular weight and structure in determining the biological activity of PEG derivatives like this compound:

- Molecular Weight Impact : Higher molecular weight PEGs tend to enhance drug circulation time but may also lead to increased renal clearance if not optimized properly .

- Functionalization Effects : The introduction of different functional groups can tailor the properties of PEG derivatives for specific applications, such as targeted drug delivery or improved interaction with cell membranes .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h3H,2,4-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRPYQRIPDCCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。